molecular formula C18H14Cl2N2O3S2 B2435748 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 941891-36-7

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No. B2435748
CAS RN: 941891-36-7
M. Wt: 441.34
InChI Key: FKRJYBAMWCBEAY-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as DTTB, is a small molecule inhibitor that has been widely used in scientific research. DTTB has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and pharmacology.

Scientific Research Applications

Anticancer Activity

  • A study discusses the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
  • Another research focuses on the synthesis of pro-apoptotic indapamide derivatives as anticancer agents, with one compound demonstrating significant activity against melanoma cell lines (Yılmaz et al., 2015).

Antimicrobial and Antifungal Properties

  • Thiazole derivatives, closely related to the chemical , have been synthesized and shown to possess good antimicrobial and antifungal activity, especially when substituted with electron-donating groups (Chawla, 2016).
  • Another study synthesized a series of 2-phenylamino-thiazole derivatives, which displayed significant antimicrobial activity, with some molecules more potent than reference drugs (Bikobo et al., 2017).

Other Applications

  • N-(thiazol-2-yl)benzamide derivatives have been studied for their role as new series of supramolecular gelators, exploring the impact of methyl functionality and S⋯O interaction on gelation behavior (Yadav & Ballabh, 2020).
  • There's also research on the synthesis of thiazole derivatives as corrosion inhibitors for oil-well tubular steel, highlighting their potential in industrial applications (Yadav et al., 2015).

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)13-6-3-11(4-7-13)17(23)22-18-21-16(10-26-18)14-9-12(19)5-8-15(14)20/h3-10H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRJYBAMWCBEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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